Methyl 2,3-dihydro-5-(4-methylphenyl)-3-oxo-alpha,2,4-tribromo-2-furanacetate
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Overview
Description
Methyl 2,3-dihydro-5-(4-methylphenyl)-3-oxo-alpha,2,4-tribromo-2-furanacetate is a complex organic compound with a unique structure that includes a furan ring substituted with bromine atoms and a methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2,3-dihydro-5-(4-methylphenyl)-3-oxo-alpha,2,4-tribromo-2-furanacetate typically involves multi-step organic reactions. One common method includes the bromination of a furan derivative followed by esterification. The reaction conditions often require the use of bromine or bromine-containing reagents and a suitable catalyst to facilitate the bromination process. The esterification step involves the reaction of the brominated furan with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2,3-dihydro-5-(4-methylphenyl)-3-oxo-alpha,2,4-tribromo-2-furanacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove bromine atoms or to convert carbonyl groups to alcohols.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can result in the formation of various derivatives with different functional groups.
Scientific Research Applications
Methyl 2,3-dihydro-5-(4-methylphenyl)-3-oxo-alpha,2,4-tribromo-2-furanacetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which Methyl 2,3-dihydro-5-(4-methylphenyl)-3-oxo-alpha,2,4-tribromo-2-furanacetate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The bromine atoms and the furan ring play a crucial role in these interactions, influencing the compound’s binding affinity and specificity. The pathways involved may include signal transduction, enzyme inhibition, or receptor modulation.
Comparison with Similar Compounds
Similar Compounds
Methyl 2,3-dihydro-5-(4-methylphenyl)-3-oxo-2-furanacetate: Lacks the bromine atoms, resulting in different chemical properties and reactivity.
Ethyl 2,3-dihydro-5-(4-methylphenyl)-3-oxo-2-furanacetate: Similar structure but with an ethyl ester group instead of a methyl ester, affecting its solubility and reactivity.
Methyl 2,3-dihydro-5-(4-chlorophenyl)-3-oxo-2-furanacetate: Contains chlorine atoms instead of bromine, leading to different chemical behavior and applications.
Uniqueness
The presence of multiple bromine atoms in Methyl 2,3-dihydro-5-(4-methylphenyl)-3-oxo-alpha,2,4-tribromo-2-furanacetate makes it unique compared to similar compounds. These bromine atoms contribute to its distinct reactivity, making it valuable for specific chemical transformations and applications.
Properties
CAS No. |
127244-99-9 |
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Molecular Formula |
C14H11Br3O4 |
Molecular Weight |
482.95 g/mol |
IUPAC Name |
methyl 2-bromo-2-[2,4-dibromo-5-(4-methylphenyl)-3-oxofuran-2-yl]acetate |
InChI |
InChI=1S/C14H11Br3O4/c1-7-3-5-8(6-4-7)10-9(15)12(18)14(17,21-10)11(16)13(19)20-2/h3-6,11H,1-2H3 |
InChI Key |
SIFAGRYRFUCLGG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(C(=O)C(O2)(C(C(=O)OC)Br)Br)Br |
Origin of Product |
United States |
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